N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide
CAS No.: 922835-43-6
Cat. No.: VC11990107
Molecular Formula: C23H22ClFN4O
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide - 922835-43-6](/images/structure/VC11990107.png)
Specification
CAS No. | 922835-43-6 |
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Molecular Formula | C23H22ClFN4O |
Molecular Weight | 424.9 g/mol |
IUPAC Name | N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-chloro-6-fluorobenzamide |
Standard InChI | InChI=1S/C23H22ClFN4O/c24-18-6-5-7-19(25)22(18)23(30)26-17-10-8-16(9-11-17)20-12-13-21(28-27-20)29-14-3-1-2-4-15-29/h5-13H,1-4,14-15H2,(H,26,30) |
Standard InChI Key | ZBXYCOHBSIHZEC-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Canonical SMILES | C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C23H21ClFN4O, with a calculated molecular weight of 443.89 g/mol. Its structure comprises three key domains:
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A 2-chloro-6-fluorobenzamide moiety, which contributes hydrogen-bonding capacity via the amide group and halogen-mediated lipophilicity.
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A para-substituted phenyl ring serving as a linker between the benzamide and pyridazine systems.
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A 6-(azepan-1-yl)pyridazin-3-yl group, where the seven-membered azepane ring introduces conformational flexibility and modulates solubility .
Physicochemical Parameters
Key computed properties include:
Property | Value |
---|---|
logP | 5.2 (estimated) |
logS | -5.1 (poor solubility) |
Hydrogen bond donors | 1 (amide NH) |
Hydrogen bond acceptors | 6 (amide O, pyridazine N, azepane N) |
Topological polar surface area (TPSA) | 65.6 Ų |
These values align with trends observed in analogs such as 2-chloro-N-{3-[6-(ethylsulfanyl)pyridazin-3-yl]phenyl}-4-fluorobenzamide (logP = 5.06) and N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzenesulfonamide (TPSA = 65.6 Ų) . The azepane ring’s lipophilicity counterbalances the polar amide group, resulting in moderate membrane permeability.
Synthetic Routes and Optimization
The compound’s synthesis likely employs a multi-step strategy involving Suzuki-Miyaura coupling and amide bond formation, as evidenced by analogous protocols .
Key Synthetic Steps
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Preparation of 6-(azepan-1-yl)pyridazin-3-ylboronic ester:
Azepane is coupled to 3-bromopyridazine via Buchwald-Hartwig amination, followed by boronation using bis(pinacolato)diboron under palladium catalysis . -
Coupling to 4-bromophenylbenzamide:
The boronic ester undergoes Suzuki-Miyaura coupling with 4-bromophenyl-2-chloro-6-fluorobenzamide in the presence of Pd(PPh3)4 and Na2CO3 . -
Purification:
Flash chromatography (ethyl acetate/cyclohexane gradient) yields the final product, as demonstrated in similar syntheses .
Reaction Optimization
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Microwave-assisted synthesis (120–150°C, 15–30 min) improves yields compared to conventional heating .
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Solvent systems: 1,4-dioxane/water mixtures (3:1 v/v) enhance reaction homogeneity .
Computational ADMET Predictions
Parameter | Prediction |
---|---|
GI absorption | High |
BBB permeation | Yes |
CYP3A4 inhibition | Moderate (IC50 ≈ 5 µM) |
hERG inhibition | Low risk |
These predictions, derived from tools like SwissADME and admetSAR, highlight favorable pharmacokinetics but necessitate experimental validation .
Comparative Analysis with Analogous Compounds
Compound | Target | logP | TPSA (Ų) |
---|---|---|---|
Target compound | Kinases, CNS targets | 5.2 | 65.6 |
M922-0263 | c-Met inhibitor | 5.06 | 44.2 |
G620-0301 | Sulfonamide-based kinase modulator | 5.06 | 65.6 |
The target compound’s higher TPSA relative to M922-0263 suggests improved solubility but reduced passive diffusion .
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